2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline
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Overview
Description
2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline is a heterocyclic compound that features both quinazoline and imidazole moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroquinazoline with 2-methylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be involved in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products
Substitution: Formation of 2-amino-4-(2-methyl-1H-imidazol-1-yl)quinazoline.
Oxidation: Formation of oxidized imidazole derivatives.
Coupling: Formation of biaryl or diaryl derivatives.
Scientific Research Applications
2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1H-imidazol-1-yl)quinazoline
- 2-chloro-4-(2-methyl-1H-benzimidazol-1-yl)quinazoline
- 2-chloro-4-(2-methyl-1H-pyrazol-1-yl)quinazoline
Uniqueness
2-chloro-4-(2-methyl-1H-imidazol-1-yl)quinazoline is unique due to the presence of both the quinazoline and 2-methylimidazole moieties. This combination enhances its ability to interact with a broader range of biological targets, making it a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-4-(2-methylimidazol-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-14-6-7-17(8)11-9-4-2-3-5-10(9)15-12(13)16-11/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZLTQIKRQXNOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=NC(=NC3=CC=CC=C32)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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